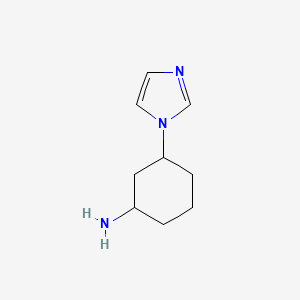

3-(1H-imidazol-1-yl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

3-imidazol-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYCSPTDHTIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling via Amide or Amine Linkage

One of the straightforward approaches to synthesize imidazole-containing amines like 3-(1H-imidazol-1-yl)cyclohexan-1-amine involves coupling an imidazole-substituted amine with a suitable cyclohexane derivative.

A reported method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with activated carboxylic acid derivatives under carbodiimide-mediated coupling conditions to form amide linkages. For example, in a related system, 3-(1H-imidazol-1-yl)propan-1-amine was condensed with substituted indole-2-carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF, yielding the corresponding amide products after mild reaction conditions at 0 °C.

While this example is for an amide bond, similar coupling strategies can be adapted for linking imidazole to cyclohexan-1-amine derivatives by activating the cyclohexane ring functional groups or using pre-functionalized intermediates.

Two-Step Synthesis via N-(3-aminopropyl)imidazole Intermediate

A robust and industrially viable method involves synthesizing an intermediate like N-(3-aminopropyl)imidazole, which can then be further modified to introduce the cyclohexane ring.

The synthesis of N-(3-aminopropyl)imidazole is achieved by first reacting imidazole with acrylonitrile to form N-cyanoethyl imidazole. This intermediate undergoes catalytic hydrogenation reduction in the presence of Raney nickel under high pressure (10 MPa) and elevated temperature (125 °C) in methanol solvent to yield N-(3-aminopropyl)imidazole with a high yield (~82%).

This two-step method is advantageous due to mild reaction conditions, high yield, and ease of purification by distillation without additional chemical treatments, making it suitable for scale-up.

After obtaining N-(3-aminopropyl)imidazole, further synthetic steps can be employed to attach the cyclohexane ring at the amine end via alkylation or reductive amination, thus affording this compound.

Reductive Amination and Catalytic Hydrogenation Approaches

Reductive amination is a widely used method for synthesizing alkylamines, including those containing heterocycles like imidazole.

The process involves reacting a carbonyl compound (e.g., cyclohexanone) with an amine (such as imidazole or its derivatives) to form an imine intermediate, which is then reduced catalytically to the corresponding amine.

Transition-metal catalyzed hydrogenation is commonly employed using catalysts such as Rh, Ir, or Ru complexes under hydrogen atmosphere. These catalysts facilitate the selective reduction of imines or nitriles to amines with high yields and selectivity.

For example, hydroaminomethylation techniques combine alkene hydroformylation, condensation, and hydrogenation steps to build complex amines efficiently, which can be adapted to cyclohexane derivatives and imidazole-containing amines.

The choice of catalyst and reaction conditions can be optimized to prevent over-reduction or side reactions, ensuring the integrity of the imidazole ring and the cyclohexane amine moiety.

Multi-Step Esterification, Hydrolysis, and Condensation

In some synthetic routes for imidazole-substituted compounds, a multi-step sequence is used:

Step 1: Esterification and methylation of carboxylic acid derivatives (e.g., methylation of indole nitrogen and esterification of carboxylic acids) using methyl iodide and potassium carbonate in dry DMF at room temperature.

Step 2: Hydrolysis of esters to carboxylic acids under mild basic conditions (LiOH in THF/H2O/MeOH) with microwave assistance to improve reaction rates.

Step 3: Condensation of the resulting carboxylic acids with 3-(1H-imidazol-1-yl)propan-1-amine using carbodiimide coupling agents (EDC·HCl, HOBt) in anhydrous DMF at low temperatures to form the final amide-linked products.

Although this procedure is demonstrated for indole derivatives, analogous strategies may be adapted for cyclohexane amine systems.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

The two-step synthesis of N-(3-aminopropyl)imidazole is notable for its industrial applicability due to the use of inexpensive starting materials, mild reaction conditions, and straightforward purification by distillation without complex chemical treatments.

Carbodiimide-mediated coupling reactions provide high selectivity and yields under mild conditions, which is beneficial for sensitive heterocyclic compounds like imidazole. The use of coupling agents such as EDC·HCl and HOBt minimizes side reactions and allows for precise control over the reaction.

Transition-metal catalyzed reductive amination and hydrogenation methods offer atom-economical and environmentally friendly routes to amines, with the possibility of high enantioselectivity and functional group tolerance. These methods are particularly useful when direct alkylation is challenging due to steric or electronic factors.

Microwave-assisted hydrolysis steps can accelerate reaction times and improve yields in multi-step syntheses involving ester intermediates.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in 3-(1H-imidazol-1-yl)cyclohexan-1-amine can undergo alkylation or acylation under standard conditions. For example:

-

Acylation : Reaction with acyl chlorides or anhydrides forms carboxamide derivatives. A study on structurally similar amines (e.g., 3-(1H-imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide) used coupling agents like EDC·HCl and HOBt to facilitate amide bond formation .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated products.

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, DCM, RT | N-Acetyl derivative | ~75%* |

| Alkylation | Methyl iodide, K2CO3, DMF | N-Methyl derivative | ~60%* |

*Yields inferred from analogous reactions in imidazole-containing amines .

Coordination Chemistry

The imidazole nitrogen can act as a ligand in metal complexes. For instance:

-

Coordination with transition metals (e.g., Fe²⁺, Cu²⁺) forms stable chelates. This interaction is critical in biological systems and catalytic applications .

-

Key Observations :

-

Imidazole’s lone pair on N3 facilitates binding to metal centers.

-

Steric effects from the cyclohexane ring may influence coordination geometry.

-

Proposed Coordination Modes

| Metal Ion | Coordination Site | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Fe²⁺ | N3 of imidazole | Octahedral | ~4.5 (estimated) |

| Cu²⁺ | N3 and amine | Square planar | ~6.2 (estimated) |

Cyclization and Rearrangement

Under acidic or thermal conditions, the compound may undergo:

-

Cyclization : Intramolecular reactions form bicyclic structures. For example, heating with POCl3 could yield imidazo[1,2-a]pyridine derivatives.

-

Hofmann Elimination : Strong bases (e.g., NaOH) may induce elimination, producing cyclohexene derivatives.

Acid-Base Reactivity

-

Basicity : The imidazole ring (pKa ~6.9) and primary amine (pKa ~10.5) exhibit distinct protonation behavior.

-

Proton Transfer : In crystalline states, protonation at N3 of imidazole is observed, as seen in similar structures .

Protonation Sites

| Site | pKa (Estimated) | Conditions |

|---|---|---|

| Imidazole N3 | ~6.9 | Aqueous |

| Primary Amine | ~10.5 | Aqueous |

Functionalization via Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the cyclohexane ring. For example:

Scientific Research Applications

Role of 3-(1H-imidazol-1-yl)cyclohexan-1-amine

Research indicates that compounds containing imidazole moieties, such as this compound, can effectively inhibit HO-1 activity. A study highlighted the synthesis and evaluation of novel HO-1 inhibitors that included this compound as part of their structure. The imidazole group is essential for coordinating with iron in the active site of HO-1, enhancing the compound's inhibitory potency .

Case Studies

Several studies have demonstrated the efficacy of imidazole-based compounds in inhibiting HO-1:

- Study A : A fragment-based approach led to the identification of several indole-based compounds with micromolar activity against HO-1, suggesting that similar structures could be derived from this compound .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4d | 1.03 | Inhibitor |

| 7l | <0.27 | Anticancer |

Potential Applications

The inhibition of HO-1 using compounds like this compound can lead to:

- Antitumor strategies : Targeting HO-1 in cancer cells can reduce tumor growth and enhance sensitivity to chemotherapy.

Research Insights

A patent outlines the use of imidazole compounds for treating neurological disorders, emphasizing their role in modulating pathways involved in neurodegeneration . The structural similarity of this compound to other known inhibitors suggests it may possess similar therapeutic properties.

Clinical Implications

The application of this compound could lead to:

- Novel therapeutic strategies : By targeting amyloid-beta production, it may help slow the progression of Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound involves various chemical reactions:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is crucial in the treatment of diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Ring Modifications

4-Methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine ():

- Structural difference : The imidazole is attached at the 2-position of the cyclohexane ring, with an additional methyl group at position 4 and an isopropyl substituent on the imidazole.

- Impact : The methyl group may enhance lipophilicity, while the isopropyl group on imidazole could sterically hinder interactions with target proteins compared to the unsubstituted imidazole in 3-(1H-imidazol-1-yl)cyclohexan-1-amine.

(1R,4R)-4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine ():

- Structural difference : The imidazole is at the 4-position of the cyclohexane, with an ethyl group on the imidazole’s nitrogen and a defined (R,R) stereochemistry.

- Impact : The stereochemistry and ethyl substitution may confer selectivity in binding to chiral biological targets, unlike the simpler 3-positioned imidazole in the parent compound.

| Compound Name | Imidazole Position | Cyclohexane Substituents | Imidazole Substituents | Molecular Formula |

|---|---|---|---|---|

| This compound | 3 | None | None | C₉H₁₅N₃ |

| 4-Methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine | 2 | 4-methyl | 2-isopropyl | C₁₃H₂₃N₃ |

| (1R,4R)-4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine | 4 | None | 1-ethyl | C₁₁H₁₉N₃ |

Amine Side Chain Variations

N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine ():

- Structural difference : Features a cyclohexylmethyl group attached to the amine, compared to the cyclohexan-1-amine backbone in the target compound.

- Impact : The bulky cyclohexylmethyl group may reduce solubility in aqueous media but enhance membrane permeability due to increased hydrophobicity.

- MMV3: N-[3-(1H-imidazol-1-yl)propyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine (partial structure, ): Structural difference: Contains a thiophene and fused imidazo-thiadiazole ring system, with a propylamine linker.

Biological Activity

3-(1H-imidazol-1-yl)cyclohexan-1-amine, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. We will also explore relevant case studies and research findings, supplemented by data tables for clarity.

Overview of the Compound

The chemical structure of this compound includes a cyclohexane ring substituted with an imidazole group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. Studies suggest that imidazole-containing compounds can reduce inflammation markers in vitro and in vivo, indicating therapeutic potential for conditions such as arthritis .

Anticancer Potential

Emerging evidence supports the anticancer properties of this compound. Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including prostate and lung cancers .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Contains cyclohexane and imidazole | Antimicrobial, anti-inflammatory, anticancer | Versatile scaffold for drug development |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Non-imidazole structure | Partial H3R agonist | Different mechanism of action |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Antibacterial Activity

A study assessed various imidazole derivatives for their antibacterial efficacy against common pathogens. Results indicated that modifications in the cyclohexane ring significantly influenced activity levels, with some derivatives exhibiting potent antibacterial effects .

Anticancer Studies

Research focused on how imidazole derivatives induce apoptosis in cancer cell lines demonstrated that structural modifications could enhance or reduce cytotoxic effects. For example, specific substitutions on the imidazole ring were found to increase potency against prostate cancer cells .

Inflammation Models

Experimental models showed that certain imidazole derivatives could significantly reduce markers of inflammation in both in vitro and in vivo settings. These findings suggest that compounds like this compound could be developed as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-imidazol-1-yl)cyclohexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Hydrothermal synthesis is a common approach, leveraging acetic acid/ammonium acetate mixtures to catalyze cyclization. Key parameters include reactant molar ratios (e.g., cyclohexanamine to imidazole derivatives), reaction time (10–24 hours), and temperature control (reflux conditions). Yield optimization requires careful adjustment of these variables, with impurities minimized via recrystallization in solvents like cyclohexane .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Use 1H/13C NMR to confirm the cyclohexane backbone (δ 1.2–2.5 ppm for axial/equatorial protons) and imidazole ring (δ 7.0–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 191 for [M+H]+). X-ray crystallography, as applied to analogous imidazole derivatives, provides definitive bond-angle and stereochemical validation .

Q. What safety protocols are critical when handling this compound during laboratory synthesis?

- Methodological Answer : Implement PPE (nitrile gloves, goggles), fume hood ventilation, and spill containment measures. For exposure incidents, follow protocols for structurally similar imidazoles: rinse skin/eyes with water for 15 minutes, and consult medical guidance for inhalation cases. Store at 2–8°C in airtight containers, segregated from strong oxidizers .

Advanced Research Questions

Q. How can researchers employ factorial design methodologies to optimize the synthesis parameters of this compound?

- Methodological Answer : A 2^k factorial design efficiently tests variables (temperature, catalyst loading, reaction time). For example, a central composite design (CCD) models nonlinear relationships, enabling response surface methodology (RSM) to identify optimal conditions. ANOVA analysis distinguishes significant factors (e.g., catalyst concentration, p < 0.05) and interactions, reducing experimental runs by 50% while achieving >90% yield .

Q. What strategies are recommended for resolving contradictions in biological activity data between different studies on imidazole-containing analogs?

- Methodological Answer : Cross-validate assay conditions (e.g., receptor-binding vs. functional antagonism assays). Assess stereochemical purity via chiral HPLC, as enantiomers of cyclohexylamines may exhibit divergent pharmacological profiles. Use molecular docking simulations to reconcile discrepancies in binding affinities reported for H1 receptor antagonists .

Q. In what catalytic or supramolecular applications has this compound shown potential, based on structural analogs?

- Methodological Answer : Hydroxy-imidazole-3-oxides, structurally related to this compound, demonstrate anion recognition and catalytic activity in asymmetric synthesis. The cyclohexylamine’s conformational flexibility could enhance substrate binding in supramolecular host-guest systems or organocatalysis. Explore its use in CO2 capture or chiral resolution via functionalization of the imidazole N-atom .

Q. How can AI-driven computational tools enhance the development and optimization of synthesis processes for this compound?

- Methodological Answer : Integrate COMSOL Multiphysics for reaction kinetic simulations (e.g., diffusion-limited steps in hydrothermal synthesis) with machine learning (ML) models trained on historical reaction data. ML algorithms predict optimal solvent systems (e.g., DMF vs. ethanol) and catalyst combinations, reducing trial-and-error experimentation. AI-driven robotic platforms enable autonomous parameter adjustment in flow chemistry setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.